2-Benzyl-4,5,6,7-tetrabromoisoindole-1,3-dione
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Overview
Description
2-Benzyl-4,5,6,7-tetrabromoisoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,5,6,7-tetrabromoisoindole-1,3-dione typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with isoindole, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 4, 5, 6, and 7 positions.
Benzylation: The brominated isoindole can then be reacted with benzyl chloride (C6H5CH2Cl) in the presence of a base like sodium hydride (NaH) to introduce the benzyl group at the 2-position.
Cyclization: The final step may involve cyclization to form the isoindole-1,3(2H)-dione structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the removal of bromine atoms or the reduction of the dione group to diol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced isoindole derivatives.
Substitution: Functionalized isoindole compounds with various substituents.
Scientific Research Applications
2-Benzyl-4,5,6,7-tetrabromoisoindole-1,3-dione may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as an inhibitor in biological systems, it may interact with specific enzymes or receptors, blocking their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-benzyl-isoindole-1,3(2H)-dione: Lacks the bromine atoms, potentially less reactive.
4,5,6,7-tetrabromo-isoindole-1,3(2H)-dione: Lacks the benzyl group, may have different solubility and reactivity.
2-benzyl-4,5,6,7-tetrachloro-isoindole-1,3(2H)-dione: Chlorine atoms instead of bromine, different electronic and steric effects.
Uniqueness
The presence of both bromine atoms and a benzyl group in 2-Benzyl-4,5,6,7-tetrabromoisoindole-1,3-dione makes it unique in terms of its chemical reactivity and potential applications. The bromine atoms can participate in various substitution reactions, while the benzyl group can influence the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C15H7Br4NO2 |
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Molecular Weight |
552.8 g/mol |
IUPAC Name |
2-benzyl-4,5,6,7-tetrabromoisoindole-1,3-dione |
InChI |
InChI=1S/C15H7Br4NO2/c16-10-8-9(11(17)13(19)12(10)18)15(22)20(14(8)21)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
PULOZQHAXBTBJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Origin of Product |
United States |
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